Dopexamine

Übersicht

Beschreibung

Dopexamine is a synthetic analogue of dopamine, primarily used in medical settings to manage heart failure and improve cardiac output following cardiac surgery . It functions by stimulating beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2, leading to increased cardiac output and enhanced blood flow to peripheral vascular beds .

Wirkmechanismus

Mode of Action

Dopexamine interacts with its targets by stimulating the beta-2 adrenergic receptors and peripheral dopamine receptor D1 and D2 . It also inhibits the neuronal re-uptake of norepinephrine . These interactions result in increased cardiac output and increased blood flow to peripheral vascular beds .

Pharmacokinetics

It is known that this compound is administered intravenously in hospitals .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in cardiac output and blood flow to peripheral vascular beds . This can lead to improved organ perfusion, particularly in the heart and kidneys . This compound may also protect against colonic mucosal damage in patients undergoing abdominal aortic surgery and may improve gastric mucosal pHi in general surgical patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used in a hospital environment, where factors such as patient health status, other medications, and medical procedures can influence its action .

Biochemische Analyse

Biochemical Properties

Dopexamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stimulates beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2 . These interactions lead to increased cardiac output and enhanced blood flow to peripheral vascular beds . Additionally, this compound inhibits the neuronal re-uptake of norepinephrine, further contributing to its cardiovascular effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By stimulating beta-2 adrenergic receptors and dopamine receptors D1 and D2, this compound enhances cardiac contractility and vasodilation . This results in improved tissue perfusion and oxygen delivery, which are critical for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions trigger a cascade of intracellular signaling events that lead to increased cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and vasodilation . Additionally, this compound inhibits the neuronal re-uptake of norepinephrine, which prolongs its action and contributes to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over short-term administration . The compound’s stability and sustained action are crucial for its therapeutic applications in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases cardiac output and improves tissue perfusion without significant adverse effects . At higher doses, this compound may cause tachycardia, hypertension, and other cardiovascular complications . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions influence metabolic flux and metabolite levels, contributing to its cardiovascular effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of this compound is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the site of action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound exerts its effects at the appropriate cellular sites, contributing to its therapeutic efficacy .

Vorbereitungsmethoden

Die Synthese von Dopexamin umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Der Syntheseweg umfasst typischerweise:

Bildung der Benzol-1,2-diol-Struktur: Dies beinhaltet die Hydroxylierung von Benzolderivaten.

Anlagerung der Ethylamin-Seitenkette: Dieser Schritt beinhaltet die Reaktion von Benzol-1,2-diol mit Ethylamin unter kontrollierten Bedingungen.

Bildung der endgültigen Verbindung: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Phenylethylamin zur Bildung von Dopexamin.

Industrielle Produktionsmethoden für Dopexamin sind ähnlich, aber auf die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Methoden beinhalten oft die Verwendung von fortschrittlichen Katalysatoren und optimierten Reaktionsbedingungen, um die Effizienz zu verbessern.

Analyse Chemischer Reaktionen

Dopexamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Dopexamin kann zu Chinonen oxidiert werden, die reaktive Zwischenprodukte sind.

Reduktion: Reduktionsreaktionen können Dopexamin in seine entsprechenden Amine umwandeln.

Substitution: Dopexamin kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Dopexamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Catecholaminen und ihren Derivaten.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptor-Wechselwirkungen.

5. Wirkmechanismus

Dopexamin entfaltet seine Wirkung durch die Stimulation von Beta-2-Adrenozeptoren und peripheren Dopaminrezeptoren D1 und D2 . Dies führt zu einem erhöhten Herzzeitvolumen und einer verbesserten Blutversorgung der peripheren Gefäßbetten. Zusätzlich hemmt Dopexamin die neuronale Wiederaufnahme von Noradrenalin, wodurch seine kardiovaskulären Wirkungen weiter verstärkt werden .

Vergleich Mit ähnlichen Verbindungen

Dopexamin ist in seiner dualen Wirkung auf sowohl Beta-2-Adrenozeptoren als auch Dopaminrezeptoren einzigartig. Ähnliche Verbindungen sind:

Noradrenalin: Ein natürlich vorkommendes Catecholamin, das in erster Linie auf Alpha-Adrenozeptoren wirkt, und als Vasopressor eingesetzt wird.

Die einzigartige Kombination von Beta-2-Adrenozeptor- und Dopaminrezeptor-Aktivität von Dopexamin unterscheidet es von diesen anderen Verbindungen und bietet ein eigenes therapeutisches Profil.

Biologische Aktivität

Dopexamine is a synthetic catecholamine that has gained attention for its multifaceted biological activity, particularly in the context of cardiovascular and renal physiology. Structurally related to dopamine, this compound primarily acts as a selective agonist at β2-adrenoceptors, with additional effects on dopamine receptors and β1-adrenoceptors. This profile allows this compound to exert both inotropic and vasodilatory effects, making it a valuable agent in clinical settings, especially for patients undergoing major surgeries or experiencing acute heart failure.

This compound's pharmacological effects are primarily mediated through its action on β2-adrenoceptors, leading to vasodilation and increased cardiac output without significantly raising systemic vascular resistance. Additionally, it has been shown to enhance renal perfusion through selective renal vasodilation, which is crucial for maintaining kidney function in critically ill patients .

Key Mechanisms:

- β2-Adrenoceptor Agonism : Promotes vasodilation and increased blood flow.

- Dopaminergic Activity : Enhances renal blood flow and diuresis.

- Mild Inotropic Effects : Increases cardiac contractility without excessive heart rate elevation.

Clinical Applications

This compound has been utilized in various clinical scenarios, particularly in perioperative settings and in patients with heart failure. Its ability to improve hemodynamics while minimizing adverse effects makes it a preferred choice over traditional agents like dopamine or dobutamine.

Case Studies and Trials

-

Postoperative Outcomes :

- A multicenter trial involving 412 high-risk patients undergoing major abdominal surgery demonstrated that this compound administration resulted in improved cardiac output and reduced postoperative complications compared to placebo .

- The study used doses of 0.5 µg/kg/min and 2.0 µg/kg/min, showing significant benefits in terms of reduced mortality and morbidity rates.

-

Renal Protection :

- Research indicated that this compound may protect renal function during cardiac surgery by enhancing renal perfusion and reducing the incidence of acute kidney injury .

- A review of 21 trials suggested that this compound could mitigate colonic mucosal damage and improve gastric mucosal pH in surgical patients .

Biological Activity Data Table

Adverse Effects

While generally well tolerated, this compound can cause side effects such as nausea, vomiting, and occasionally chest pain due to its cardiovascular effects . Close monitoring is recommended, especially in patients with pre-existing ischemic heart disease.

Eigenschaften

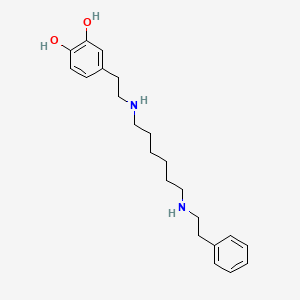

IUPAC Name |

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJORHCUPVNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86484-91-5 (di-hydrochloride) | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048666 | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86197-47-9 | |

| Record name | Dopexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86197-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopexamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPEXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopexamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.